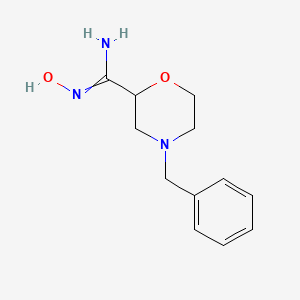
4-benzyl-N'-hydroxymorpholine-2-carboximidamide
Vue d'ensemble
Description
4-benzyl-N'-hydroxymorpholine-2-carboximidamide is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of advanced organic synthesis techniques to ensure the purity and yield of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
4-benzyl-N'-hydroxymorpholine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-benzyl-N'-hydroxymorpholine-2-carboximidamide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, it is used in the production of advanced materials and chemicals .
Mécanisme D'action
The mechanism of action of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-benzyl-N'-hydroxymorpholine-2-carboximidamide |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,13,14) |
Clé InChI |
WXNVXEDYZMJYOG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













